2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoxaline derivative . It has a molecular formula of C23H18FN5O2 and an average mass of 415.420 Da . It is also known by other names such as 2-Amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2-b]quinoxaline core . This core is a fused ring system that is part of the larger quinoxaline family .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 415.420 Da and a monoisotopic mass of 415.144440 Da .Scientific Research Applications
Cancer Therapeutics
This compound has garnered interest due to its potential as a dual inhibitor. Specifically, it combines inhibitory activity against two critical targets: breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC). Let’s explore the significance of these activities:
Bcr-Abl Inhibition: Bcr-Abl is a fusion protein associated with chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Inhibiting Bcr-Abl can disrupt leukemic cell growth and survival. The compound’s ability to inhibit Bcr-Abl suggests its potential as an anti-leukemic agent .
HDAC Inhibition: HDACs play a role in epigenetic regulation by modifying histones. Dysregulation of HDACs is implicated in cancer progression. Combining HDAC inhibition with other therapies has shown additive or synergistic effects. The compound’s dual activity against HDAC1 makes it a promising candidate for cancer treatment .
Antiproliferative Activity
In cellular assays, representative dual Bcr-Abl/HDAC inhibitors (such as compounds 6a and 6m) demonstrated potent antiproliferative effects against human leukemia cell lines (e.g., K562) and prostate cancer cell lines (e.g., DU145). These findings highlight its potential as an anticancer therapeutic .
Chemical Properties and Synonyms
Future Directions
The future directions of this compound could involve further exploration of its properties and potential applications. For instance, compounds with similar structures have shown good luminescence efficiency, high thermostability, and tunable conductance , suggesting potential applications in the field of molecular electronics.
properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O/c25-17-9-7-15(8-10-17)13-28-24(33)20-21-23(31-19-6-2-1-5-18(19)30-21)32(22(20)26)29-14-16-4-3-11-27-12-16/h1-12,14H,13,26H2,(H,28,33)/b29-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYLMBNMLXVIGL-IPPBACCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CN=CC=C4)N)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CN=CC=C4)N)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.